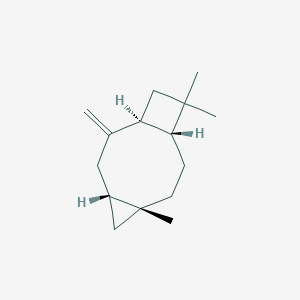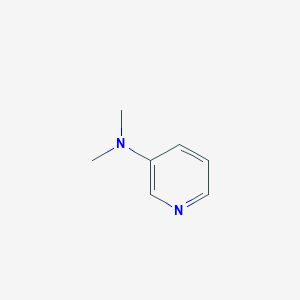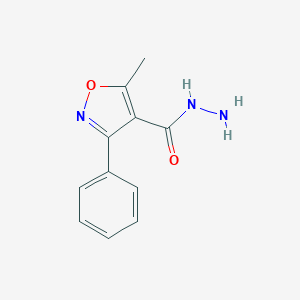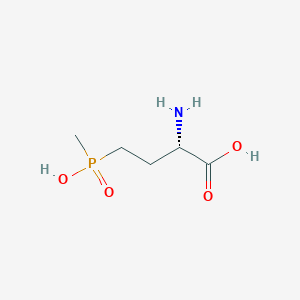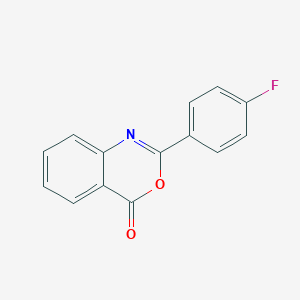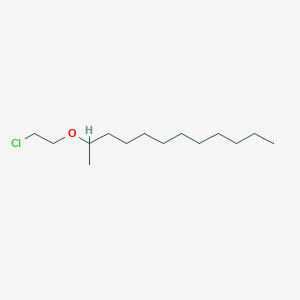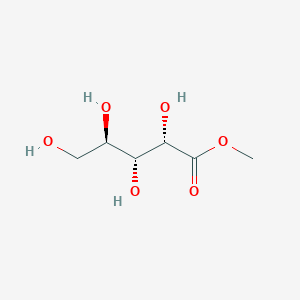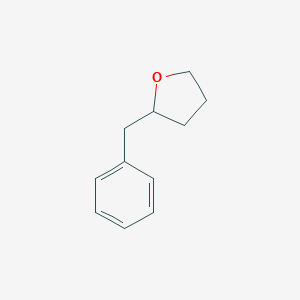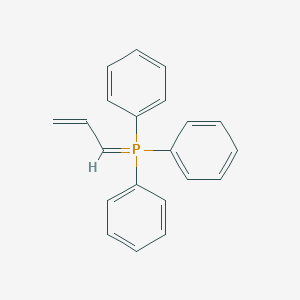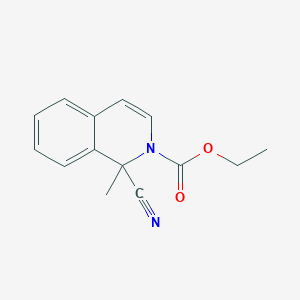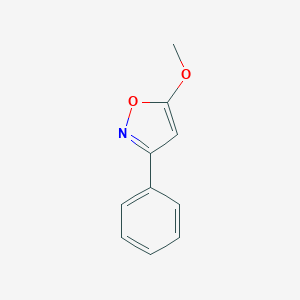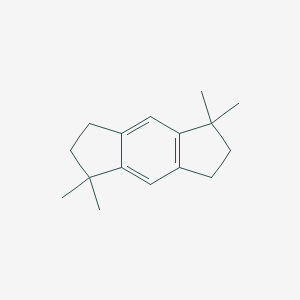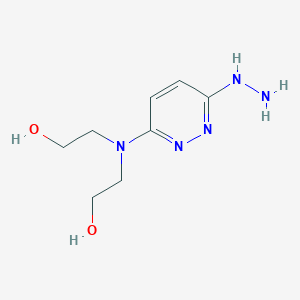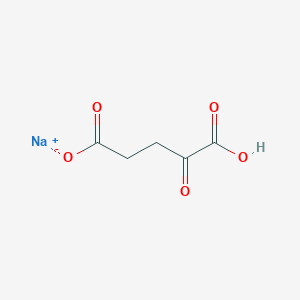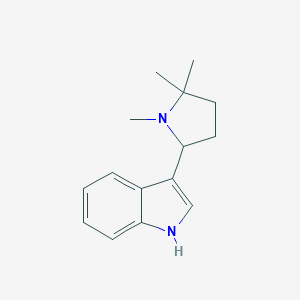
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole, also known as TRIMIPRAMINE, is a tricyclic antidepressant drug that has been used in the treatment of major depressive disorder. It was first synthesized in the 1950s and has since been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the brain. This results in an overall increase in neurotransmitter activity, which is believed to be responsible for its antidepressant effects.
Biochemical And Physiological Effects
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, as well as to modulate the activity of certain receptors. In addition, 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its overall therapeutic effects.
Advantages And Limitations For Lab Experiments
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has a number of advantages for use in laboratory experiments. It is a well-studied drug with a known mechanism of action, which makes it a useful tool for studying the neurobiology of depression and other psychiatric disorders. However, 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole also has a number of limitations, including its potential for side effects and its limited effectiveness in some patients.
Future Directions
There are a number of potential future directions for research on 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole. One area of interest is the development of new and more effective antidepressant drugs based on the 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole structure. Another area of interest is the use of 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole in combination with other drugs or therapies, in order to enhance its therapeutic effects. Finally, there is also a need for further research into the long-term effects of 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole use, in order to better understand its potential risks and benefits.
Synthesis Methods
The synthesis of 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole involves the condensation of 3-(dimethylamino)propylamine with 1-(2-bromoethyl)-1H-indole in the presence of a base such as potassium carbonate. The resulting intermediate is then hydrogenated to yield the final product.
Scientific Research Applications
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has been extensively studied for its antidepressant properties. It has been shown to increase the levels of certain neurotransmitters such as serotonin and norepinephrine in the brain, which are believed to be involved in the regulation of mood. In addition, 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has also been studied for its potential use in the treatment of other psychiatric disorders such as anxiety and obsessive-compulsive disorder.
properties
CAS RN |
19137-80-5 |
|---|---|
Product Name |
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole |
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-15(2)9-8-14(17(15)3)12-10-16-13-7-5-4-6-11(12)13/h4-7,10,14,16H,8-9H2,1-3H3 |
InChI Key |
CTLWQMICLDLMLR-UHFFFAOYSA-N |
SMILES |
CC1(CCC(N1C)C2=CNC3=CC=CC=C32)C |
Canonical SMILES |
CC1(CCC(N1C)C2=CNC3=CC=CC=C32)C |
synonyms |
3-(1,5,5-Trimethyl-2-pyrrolidinyl)-1H-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



